N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide
Description
N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted with a methyl group at the C2 position and a carboxamide linkage to a 3-cyanophenyl moiety. The 3-cyanophenyl group (meta-cyano substitution on the benzene ring) is a critical pharmacophore, influencing binding affinity and selectivity in biological systems. Its structural flexibility allows for interactions with diverse protein targets, including viral proteases and reverse transcriptases.
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-5-2-3-8-17(11)14(18)16-13-7-4-6-12(9-13)10-15/h4,6-7,9,11H,2-3,5,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCIRJSJMGYZPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide typically involves the reaction of 3-cyanobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzanilides.
Scientific Research Applications
N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of various cellular processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Research Findings and Implications
Meta-substitution vs. Para-substitution: The 3-cyanophenyl group optimizes selectivity for RNase H over IN in HIV-1 inhibition, whereas para-substituted analogs favor IN .
Therapeutic Versatility : The scaffold’s adaptability is evidenced by its utility in antiviral (SARS-CoV-2 protease) and metabolic (Taranabant) applications .
Structural Trade-offs : Bulky substituents (e.g., trifluoroacetyl in EP 3 953 330 B1 derivatives) enhance target engagement but compromise pharmacokinetic properties .
Biological Activity
N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a cyanophenyl group and a carboxamide functional group. This configuration contributes to its distinctive chemical properties and biological activities.
Research indicates that this compound interacts with specific molecular targets, primarily through enzyme inhibition. Notably, it has been shown to inhibit certain protein kinases involved in cell signaling pathways, which can affect processes such as cell proliferation and apoptosis. The compound's ability to modulate these pathways suggests potential applications in cancer therapy and other diseases characterized by dysregulated cell growth.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. The specific mechanisms underlying this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also garnered attention for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, with varying degrees of efficacy depending on the specific type of cancer. For example, it has shown promise against breast and lung cancer cells, where it induces apoptosis through the activation of caspase pathways.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM), accompanied by increased levels of pro-apoptotic proteins.
- Lung Cancer Models : Another study assessed the compound's effects on A549 lung adenocarcinoma cells, revealing an IC50 value of 15 µM. The mechanism was linked to cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent.
Comparative Analysis
To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:
| Compound Name | IC50 (µM) | Targeted Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 12 | MCF-7 (Breast Cancer) | Induces apoptosis via caspase activation |
| Compound A | 10 | MCF-7 (Breast Cancer) | Inhibits estrogen receptor signaling |
| Compound B | 20 | A549 (Lung Cancer) | Induces G2/M phase arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
